Tecovirimat
Tecovirimat
Tecovirimat is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of smallpox in adults and children. (Smallpox is a disease caused by the variola virus, a member of the orthopoxvirus group of viruses. Since 1980, smallpox has been considered eradicated worldwide.)
Although tecovirimat is only approved for smallpox treatment, it may also be used to treat other types of orthopoxvirus infections, including mpox. Tecovirimat can be used for mpox treatment through an expanded access program (also known as compassionate use) or through clinical trials.
Mpox can be an opportunistic infection (OI) of HIV.
The World Health Organization declared smallpox, a contagious and sometimes fatal infectious disease, eradicated in 1980. However, there have been longstanding concerns that smallpox may be used as a bioweapon. Tecovirimat is an antiviral drug that was identified via a high-throughput screen in 2002. It is effective against all orthopoxviruses, including vaccinia, cowpox, ectromelia, rabbitpox, monkeypox, and Variola (smallpox) virus. Tecovirimat was approved by the FDA in July 2018 as the first drug ever approved to treat smallpox. Tecovirimat was later approved by Health Canada in December 2021, followed by the approval from the European Commission in January 2022. Other than smallpox, tecovirimat is also indicated to treat complications due to replication of the vaccinia virus following vaccination against smallpox, and to treat monkeypox and cowpox in adults and children. Tecovirimat is available as both oral and intravenous formulations.
Tecovirimat is an Orthopoxvirus VP37 Envelope Wrapping Protein Inhibitor. The mechanism of action of tecovirimat is as a Cytochrome P450 3A Inducer, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
Tecovirimat is an orally available antiviral agent with activity against smallpox and other orthoviruses that is approved for use against smallpox virus (variola) infection in humans and has been used on a compassionate use basis disseminated vaccinia and monkeypox (now renamed “mpox”) infection. Tecovirimat therapy has not been linked to serum aminotransferase elevations or to instances of clinically apparent liver injury.
Tecovirimat is an orally available small molecule with activity against orthopoxviruses. Tecovirimat is an inhibitor of viral p37 and blocks the ability of virus particles to be released from infected cells.
See also: Tecovirimat monohydrate (active moiety of).
Although tecovirimat is only approved for smallpox treatment, it may also be used to treat other types of orthopoxvirus infections, including mpox. Tecovirimat can be used for mpox treatment through an expanded access program (also known as compassionate use) or through clinical trials.
Mpox can be an opportunistic infection (OI) of HIV.
The World Health Organization declared smallpox, a contagious and sometimes fatal infectious disease, eradicated in 1980. However, there have been longstanding concerns that smallpox may be used as a bioweapon. Tecovirimat is an antiviral drug that was identified via a high-throughput screen in 2002. It is effective against all orthopoxviruses, including vaccinia, cowpox, ectromelia, rabbitpox, monkeypox, and Variola (smallpox) virus. Tecovirimat was approved by the FDA in July 2018 as the first drug ever approved to treat smallpox. Tecovirimat was later approved by Health Canada in December 2021, followed by the approval from the European Commission in January 2022. Other than smallpox, tecovirimat is also indicated to treat complications due to replication of the vaccinia virus following vaccination against smallpox, and to treat monkeypox and cowpox in adults and children. Tecovirimat is available as both oral and intravenous formulations.
Tecovirimat is an Orthopoxvirus VP37 Envelope Wrapping Protein Inhibitor. The mechanism of action of tecovirimat is as a Cytochrome P450 3A Inducer, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
Tecovirimat is an orally available antiviral agent with activity against smallpox and other orthoviruses that is approved for use against smallpox virus (variola) infection in humans and has been used on a compassionate use basis disseminated vaccinia and monkeypox (now renamed “mpox”) infection. Tecovirimat therapy has not been linked to serum aminotransferase elevations or to instances of clinically apparent liver injury.
Tecovirimat is an orally available small molecule with activity against orthopoxviruses. Tecovirimat is an inhibitor of viral p37 and blocks the ability of virus particles to be released from infected cells.
See also: Tecovirimat monohydrate (active moiety of).
Brand Name:
Vulcanchem
CAS No.:
869572-92-9
VCID:
VC0544833
InChI:
InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+
SMILES:
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F
Molecular Formula:
C19H15F3N2O3
Molecular Weight:
376.3 g/mol
Tecovirimat
CAS No.: 869572-92-9
Inhibitors
VCID: VC0544833
Molecular Formula: C19H15F3N2O3
Molecular Weight: 376.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Tecovirimat is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of smallpox in adults and children. (Smallpox is a disease caused by the variola virus, a member of the orthopoxvirus group of viruses. Since 1980, smallpox has been considered eradicated worldwide.) Although tecovirimat is only approved for smallpox treatment, it may also be used to treat other types of orthopoxvirus infections, including mpox. Tecovirimat can be used for mpox treatment through an expanded access program (also known as compassionate use) or through clinical trials. Mpox can be an opportunistic infection (OI) of HIV. The World Health Organization declared smallpox, a contagious and sometimes fatal infectious disease, eradicated in 1980. However, there have been longstanding concerns that smallpox may be used as a bioweapon. Tecovirimat is an antiviral drug that was identified via a high-throughput screen in 2002. It is effective against all orthopoxviruses, including vaccinia, cowpox, ectromelia, rabbitpox, monkeypox, and Variola (smallpox) virus. Tecovirimat was approved by the FDA in July 2018 as the first drug ever approved to treat smallpox. Tecovirimat was later approved by Health Canada in December 2021, followed by the approval from the European Commission in January 2022. Other than smallpox, tecovirimat is also indicated to treat complications due to replication of the vaccinia virus following vaccination against smallpox, and to treat monkeypox and cowpox in adults and children. Tecovirimat is available as both oral and intravenous formulations. Tecovirimat is an Orthopoxvirus VP37 Envelope Wrapping Protein Inhibitor. The mechanism of action of tecovirimat is as a Cytochrome P450 3A Inducer, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Breast Cancer Resistance Protein Inhibitor. Tecovirimat is an orally available antiviral agent with activity against smallpox and other orthoviruses that is approved for use against smallpox virus (variola) infection in humans and has been used on a compassionate use basis disseminated vaccinia and monkeypox (now renamed “mpox”) infection. Tecovirimat therapy has not been linked to serum aminotransferase elevations or to instances of clinically apparent liver injury. Tecovirimat is an orally available small molecule with activity against orthopoxviruses. Tecovirimat is an inhibitor of viral p37 and blocks the ability of virus particles to be released from infected cells. See also: Tecovirimat monohydrate (active moiety of). |
---|---|
CAS No. | 869572-92-9 |
Product Name | Tecovirimat |
Molecular Formula | C19H15F3N2O3 |
Molecular Weight | 376.3 g/mol |
IUPAC Name | N-[(1S,2S,6R,7R,8R,10S)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide |
Standard InChI | InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+ |
Standard InChIKey | CSKDFZIMJXRJGH-VWLPUNTISA-N |
Isomeric SMILES | C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F |
SMILES | C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F |
Canonical SMILES | C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F |
Appearance | Solid powder |
Melting Point | 194-195 |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | <1 mg/mL |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-trifluoromethyl-N-(3,3a,4,4a,5,5a,6,6a-octahydro-1,3-dioxo-4,6-ethenocycloprop(f)isoindol-2(1H)-yl)-benzamide ST-246 Tecovirimat TPOXX |
Reference | 1: Russo AT, Berhanu A, Bigger CB, Prigge J, Silvera PM, Grosenbach DW, Hruby D. Co-administration of tecovirimat and ACAM2000™ in non-human primates: Effect of tecovirimat treatment on ACAM2000 immunogenicity and efficacy versus lethal monkeypox virus challenge. Vaccine. 2019 Oct 30. pii: S0264-410X(19)31429-X. doi: 10.1016/j.vaccine.2019.10.049. [Epub ahead of print] PubMed PMID: 31677948. 2: Lindholm DA, Fisher RD, Montgomery JR, Davidson W, Yu PA, Yu YC, Burgado J, Wilkins K, Petersen BW, Okulicz JF. Preemptive Tecovirimat Use in an Active Duty Service Member Who Presented With Acute Myeloid Leukemia After Smallpox Vaccination. Clin Infect Dis. 2019 Nov 27;69(12):2205-2207. doi: 10.1093/cid/ciz286. PubMed PMID: 30959520. 3: Chan-Tack KM, Harrington PR, Choi SY, Myers L, O'Rear J, Seo S, McMillan D, Ghantous H, Birnkrant D, Sherwat AI. Assessing a drug for an eradicated human disease: US Food and Drug Administration review of tecovirimat for the treatment of smallpox. Lancet Infect Dis. 2019 Jun;19(6):e221-e224. doi: 10.1016/S1473-3099(18)30788-6. Epub 2019 Mar 7. Review. PubMed PMID: 30853252. 4: Laudisoit A, Tepage F, Colebunders R. Oral Tecovirimat for the Treatment of Smallpox. N Engl J Med. 2018 Nov 22;379(21):2084-2085. doi: 10.1056/NEJMc1811044. PubMed PMID: 30462945. 5: Hoy SM. Tecovirimat: First Global Approval. Drugs. 2018 Sep;78(13):1377-1382. doi: 10.1007/s40265-018-0967-6. Review. PubMed PMID: 30120738. 6: Russo AT, Grosenbach DW, Brasel TL, Baker RO, Cawthon AG, Reynolds E, Bailey T, Kuehl PJ, Sugita V, Agans K, Hruby DE. Effects of Treatment Delay on Efficacy of Tecovirimat Following Lethal Aerosol Monkeypox Virus Challenge in Cynomolgus Macaques. J Infect Dis. 2018 Sep 22;218(9):1490-1499. doi: 10.1093/infdis/jiy326. PubMed PMID: 29982575; PubMed Central PMCID: PMC6151088. 7: Grosenbach DW, Honeychurch K, Rose EA, Chinsangaram J, Frimm A, Maiti B, Lovejoy C, Meara I, Long P, Hruby DE. Oral Tecovirimat for the Treatment of Smallpox. N Engl J Med. 2018 Jul 5;379(1):44-53. doi: 10.1056/NEJMoa1705688. PubMed PMID: 29972742; PubMed Central PMCID: PMC6086581. 8: Berhanu A, Prigge JT, Silvera PM, Honeychurch KM, Hruby DE, Grosenbach DW. Treatment with the smallpox antiviral tecovirimat (ST-246) alone or in combination with ACAM2000 vaccination is effective as a postsymptomatic therapy for monkeypox virus infection. Antimicrob Agents Chemother. 2015 Jul;59(7):4296-300. doi: 10.1128/AAC.00208-15. Epub 2015 Apr 20. PubMed PMID: 25896687; PubMed Central PMCID: PMC4468657. 9: Mucker EM, Goff AJ, Shamblin JD, Grosenbach DW, Damon IK, Mehal JM, Holman RC, Carroll D, Gallardo N, Olson VA, Clemmons CJ, Hudson P, Hruby DE. Efficacy of tecovirimat (ST-246) in nonhuman primates infected with variola virus (Smallpox). Antimicrob Agents Chemother. 2013 Dec;57(12):6246-53. doi: 10.1128/AAC.00977-13. Epub 2013 Oct 7. PubMed PMID: 24100494; PubMed Central PMCID: PMC3837858. 10: Bolken TC, Hruby DE. Tecovirimat for smallpox infections. Drugs Today (Barc). 2010 Feb;46(2):109-17. doi: 10.1358/dot.2010.46.2.1437244. PubMed PMID: 20393639. 11: Duraffour S, Andrei G, Snoeck R. Tecovirimat, a p37 envelope protein inhibitor for the treatment of smallpox infection. IDrugs. 2010 Mar;13(3):181-91. Review. PubMed PMID: 20191435. 12: Molecule of the month. Tecovirimat. Drug News Perspect. 2008 Nov;21(9):517. PubMed PMID: 19180269. |
PubChem Compound | 16124688 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume